N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide is a chemical compound with a complex structure that includes a chloro group, a dioxidotetrahydrothiophene ring, and a 2-methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring The chloro group is introduced through a halogenation reaction, and the dioxidotetrahydrothiophene ring is formed through oxidation processes
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts. The process is designed to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound has been studied for its potential biological activity. It may interact with various biomolecules and cellular pathways, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to modulate biological processes makes it a target for drug discovery and development.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)butyramide
N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)butanamide
Uniqueness: N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide is unique due to its specific structural features, such as the presence of the 2-methylpropanamide group. This group imparts distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications.
Properties
IUPAC Name |
N-(4-chloro-1,1-dioxothiolan-3-yl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO3S/c1-5(2)8(11)10-7-4-14(12,13)3-6(7)9/h5-7H,3-4H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFOBWGVCJXGGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CS(=O)(=O)CC1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.